Methyl 6-chloro-2-morpholinonicotinate
Description
Methyl 6-chloro-2-morpholinonicotinate is a nicotinic acid derivative featuring a morpholine ring at the 2-position and a chlorine substituent at the 6-position of the pyridine core, esterified with a methyl group. The morpholine moiety enhances solubility in polar solvents, while the chlorine atom influences electronic properties and reactivity .
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
methyl 6-chloro-2-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)8-2-3-9(12)13-10(8)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3 |
InChI Key |
DQNSCJLLDHCWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 6-chloro-2-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or other purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 6-chloro-2-morpholinonicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-chloro-2-morpholinonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-morpholinonicotinate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison

*Calculated based on CAS 305863-07-4 (acid form) and esterification.
Research Findings and Data Gaps
- Synthetic Utility: this compound’s chlorine atom serves as a leaving group in nucleophilic aromatic substitution, a reaction less feasible in non-halogenated analogs like sandaracopimaric acid methyl ester .
- Spectroscopic Data: NMR and GC-MS analyses (referenced in and ) confirm the structural integrity of methyl esters, though specific spectral data for this compound remain unpublished.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
